

Physical and chemical properties of Pinusolide

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Compound of Interest

Compound Name: Pinusolide

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Pinusolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinusolide, a naturally occurring diterpene lactone, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated primarily from plants of the Cupressaceae family, such as *Biota orientalis*, this complex molecule exhibits promising therapeutic potential as a neuroprotective agent, a platelet-activating factor (PAF) antagonist, and an inhibitor of 5-lipoxygenase. This technical guide provides an in-depth overview of the physical and chemical properties of **Pinusolide**, detailed experimental protocols for its isolation and biological characterization, and an exploration of the key signaling pathways through which it exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Pinusolide is a solid substance with a relatively complex chemical structure. Its fundamental properties have been characterized through various analytical techniques, providing a solid foundation for its further investigation and application.

Table 1: Physical and Chemical Properties of Pinusolide

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₀ O ₄	--INVALID-LINK--
Molecular Weight	346.5 g/mol	--INVALID-LINK--
Melting Point	83 - 84 °C	--INVALID-LINK--
Physical Description	Solid	--INVALID-LINK--
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Water solubility is estimated to be 0.2962 mg/L at 25 °C.	--INVALID-LINK--, --INVALID-LINK--
logP (o/w)	4.520 (estimated)	--INVALID-LINK--
Topological Polar Surface Area	52.6 Å ²	--INVALID-LINK--
CAS Number	31685-80-0	--INVALID-LINK--

Spectral Data

The structural elucidation of **Pinusolide** has been accomplished through various spectroscopic methods, providing characteristic fingerprints for its identification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for **Pinusolide** is available and serves as a key tool for structural confirmation. The spectrum is typically recorded in deuterated chloroform (CDCl₃)[1].
- Mass Spectrometry (MS): The exact mass of **Pinusolide** has been determined to be 346.214409 g/mol . Mass spectrometry, particularly with techniques like electrospray ionization (ESI-MS), is crucial for determining the molecular weight and fragmentation patterns, which aid in structural analysis[2].

Crystal Structure

The three-dimensional arrangement of atoms in **Pinusolide** has been determined by X-ray crystallography. The crystal structure data is available and provides valuable insights into its

stereochemistry and potential intermolecular interactions[2].

Experimental Protocols

Isolation of Pinusolide from *Biota orientalis*

The following protocol outlines a typical procedure for the extraction and isolation of **Pinusolide** from the leaves of *Biota orientalis*[3][4][5]:

a. Extraction:

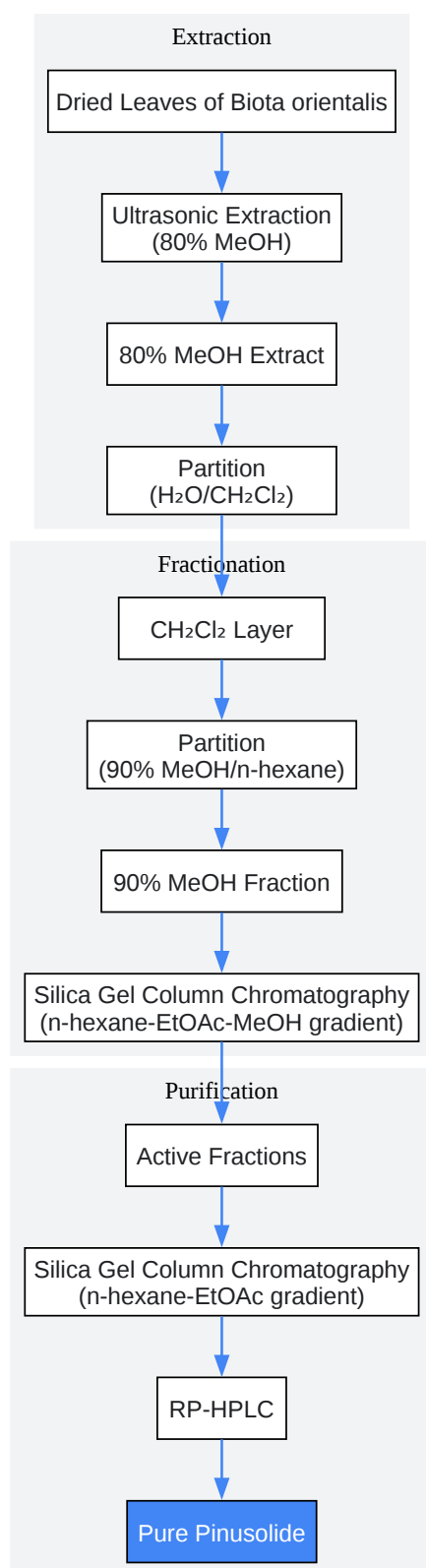
- Dried leaves of *Biota orientalis* (e.g., 9 kg) are extracted three times with 80% methanol (MeOH) using an ultrasonic apparatus.
- The solvent is removed in vacuo to yield an 80% MeOH extract.
- The extract is suspended in distilled water and then partitioned with dichloromethane (CH_2Cl_2).

b. Fractionation:

- The CH_2Cl_2 layer is suspended in 90% MeOH and partitioned with n-hexane.
- The 90% MeOH fraction is subjected to column chromatography on silica gel.
- Elution is performed with an n-hexane-ethyl acetate (EtOAc)-MeOH mixture with increasing polarity to yield multiple fractions.

c. Purification:

- Fractions showing biological activity (e.g., neuroprotective activity) are further purified by repeated column chromatography on silica gel using an n-hexane-EtOAc gradient.
- Final purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) using a mobile phase such as a mixture of water, MeOH, and acetonitrile[3].



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Caption: Workflow for the isolation of **Pinusolid**.

Platelet-Activating Factor (PAF) Receptor Binding Assay

This assay determines the ability of **Pinusolide** to inhibit the binding of PAF to its receptor on rabbit platelets^{[4][6][7]}:

- Preparation of Rabbit Platelets: Washed rabbit platelets are prepared from fresh rabbit blood.
- Binding Assay:
 - A competitive binding assay is performed using a radiolabeled PAF ligand, such as [³H]PAF.
 - Aliquots of the platelet membrane preparation are incubated with [³H]PAF in the presence and absence of varying concentrations of **Pinusolide**.
 - The reaction is allowed to reach equilibrium.
- Quantification:
 - The amount of bound [³H]PAF is determined by separating the platelet-bound radioactivity from the unbound ligand, typically by filtration.
 - The radioactivity is measured using a scintillation counter.
 - The inhibitory concentration (IC₅₀) of **Pinusolide**, the concentration that inhibits 50% of the specific binding of [³H]PAF, is calculated.

Neuroprotective Activity Assay against Glutamate-Induced Toxicity

This assay evaluates the protective effects of **Pinusolide** against neuronal cell death induced by glutamate in primary rat cortical neurons^{[5][8][9]}:

- Primary Cortical Neuron Culture: Primary cortical neurons are isolated from rat embryos and cultured.
- Treatment:

- After maturation, the neuronal cultures are pre-treated with various concentrations of **Pinusolide** for a specified period (e.g., 1 hour).
- The cultures are then exposed to a toxic concentration of glutamate (e.g., 50 μ M) for a designated time (e.g., 24 hours).
- Assessment of Cell Viability:
 - Neuronal viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
 - Alternatively, lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, can be quantified.
- Data Analysis: The neuroprotective effect of **Pinusolide** is determined by comparing the viability of neurons treated with **Pinusolide** and glutamate to those treated with glutamate alone.

Measurement of Leukotriene C₄ (LTC₄) Generation in Mast Cells

This protocol assesses the inhibitory effect of **Pinusolide** on the production of the pro-inflammatory mediator LTC₄ in mast cells[3][10]:

- Mast Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured and sensitized with immunoglobulin E (IgE).
- Inhibition Assay:
 - The sensitized BMMCs are pre-incubated with different concentrations of **Pinusolide**.
 - The cells are then stimulated with an antigen (Ag) to induce degranulation and LTC₄ synthesis.
- Quantification of LTC₄:

- The amount of LTC₄ released into the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for LTC₄.
- Analysis: The inhibitory effect of **Pinusolide** on LTC₄ generation is calculated by comparing the levels of LTC₄ in **Pinusolide**-treated cells to untreated, stimulated cells.

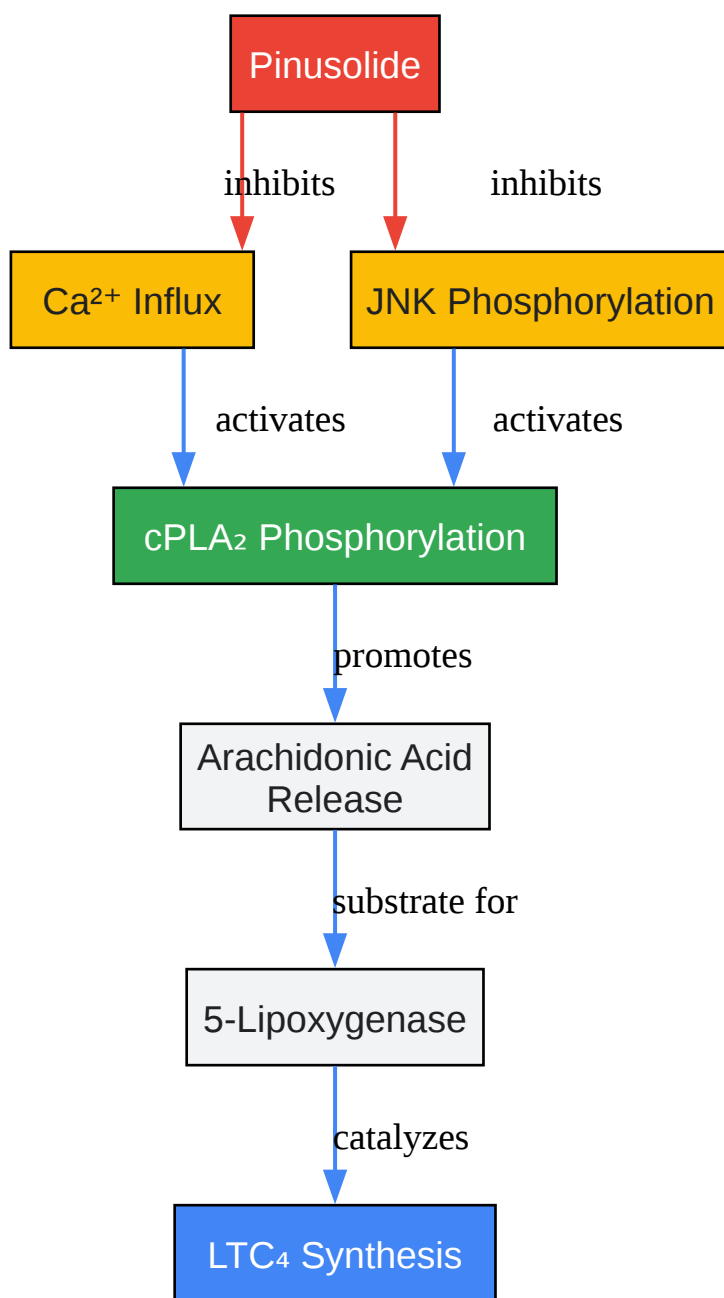
Signaling Pathways and Mechanism of Action

Pinusolide exerts its biological effects by modulating specific intracellular signaling pathways.

Inhibition of 5-Lipoxygenase (5-LO) and Leukotriene C₄ (LTC₄) Generation

Pinusolide has been shown to inhibit the generation of LTC₄, a potent inflammatory mediator, in mast cells. This inhibition is achieved through a multi-faceted mechanism that involves the suppression of key signaling molecules[3][10]. The proposed pathway is as follows:

- Inhibition of Calcium Influx: **Pinusolide** blocks the influx of extracellular calcium (Ca²⁺) into the mast cells.
- Suppression of JNK Phosphorylation: It inhibits the phosphorylation, and thus the activation, of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.
- Reduced cPLA₂ Phosphorylation: The inhibition of both Ca²⁺ influx and JNK activation leads to a decrease in the phosphorylation of cytosolic phospholipase A₂ (cPLA₂).
- Inhibition of LTC₄ Synthesis: The reduced activity of cPLA₂ results in decreased release of arachidonic acid from the cell membrane, which is the substrate for 5-lipoxygenase (5-LO), ultimately leading to the suppression of LTC₄ synthesis.



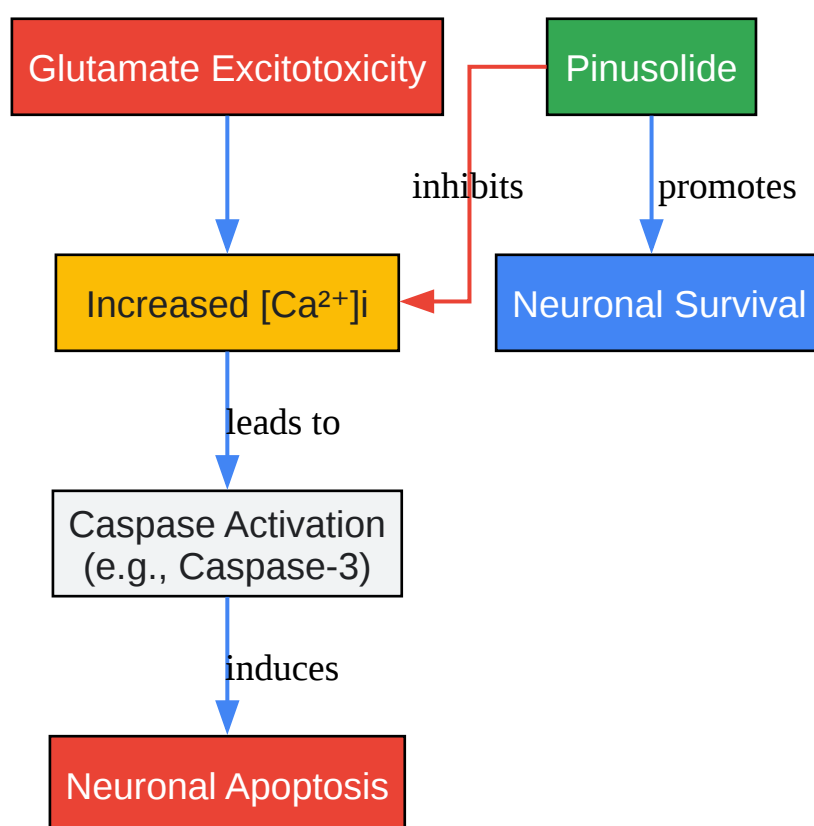
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Caption: Pinusolide's inhibition of the 5-LO pathway.

Neuroprotective Mechanism

The neuroprotective effects of **Pinusolide** against glutamate-induced excitotoxicity are primarily attributed to its ability to modulate intracellular calcium signaling and inhibit apoptotic pathways.

- **Reduction of Intracellular Calcium:** **Pinusolide** has been observed to attenuate the increase in intracellular calcium concentration ($[Ca^{2+}]_i$) that is triggered by glutamate excitotoxicity.
- **Inhibition of Caspase Activation:** By maintaining calcium homeostasis, **Pinusolide** can prevent the activation of downstream executioner caspases, such as caspase-3, which are key mediators of apoptosis.
- **Neuronal Survival:** The inhibition of these apoptotic signaling cascades ultimately promotes neuronal survival in the face of excitotoxic insults.



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Caption: Neuroprotective mechanism of **Pinusolide**.

Conclusion

Pinusolide stands out as a natural product with significant therapeutic promise. Its well-defined physical and chemical properties, coupled with its potent and specific biological activities, make it an attractive candidate for further drug development. The detailed experimental protocols

provided in this guide offer a practical framework for researchers to investigate its properties and mechanisms of action. A thorough understanding of its engagement with key signaling pathways, particularly in the contexts of inflammation and neuroprotection, will be crucial in translating the potential of **Pinusolide** into novel therapeutic strategies for a range of human diseases. Continued research into its structure-activity relationships and optimization of its pharmacokinetic properties will be essential steps in this endeavor.

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